Ureidothiophene
Overview
Description
Ureidothiophene is a synthetic compound known for its unique chemical structure and significant biological activitiesThe compound is particularly noted for its ability to inhibit bacterial RNA polymerase, making it a promising candidate for the development of new antibiotics .
Preparation Methods
The synthesis of ureidothiophene typically involves the reaction of thiophene derivatives with urea or its analogs. One common method includes the condensation of thiophene-2-carboxylic acid with urea under acidic conditions. This reaction yields 2-ureidothiophene-3-carboxylic acid, which can be further modified to produce various derivatives . Industrial production methods often employ high-speed ball milling and other mechanochemical techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Ureidothiophene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ureidothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Ureidothiophene exerts its effects by inhibiting the interaction of bacterial RNA polymerase with the promoter –10 element. This inhibition occurs at the early stage of closed complex formation, blocking the binding of RNA polymerase to the promoter DNA . The compound may directly target the σ region 1.2 of the initiation factor, which controls the recognition of the –10 element . Additionally, this compound has been shown to inhibit viral reverse transcriptase through a non-competitive mechanism involving the closing of the RT clamp .
Comparison with Similar Compounds
Ureidothiophene can be compared to other thiophene derivatives and RNA polymerase inhibitors:
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share structural similarities with this compound but differ in their biological activities and applications.
RNA Polymerase Inhibitors: This compound is unique in its dual inhibition of bacterial RNA polymerase and viral reverse transcriptase, distinguishing it from other inhibitors like rifamycin and fidaxomicin
Properties
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-25-19(23)17-15-12-8-3-4-9-13-16(15)26-18(17)22-20(24)21-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJRIRACOPEIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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